N-(2-Mercapto-1-oxopropyl)-L-valine
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Overview
Description
N-(2-Mercapto-1-oxopropyl)-L-valine is a compound with a molecular formula of C8H15NO3S It is a derivative of valine, an essential amino acid, and contains a mercapto group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercapto-1-oxopropyl)-L-valine typically involves the reaction of L-valine with a mercapto-containing reagent. One common method is the reaction of L-valine with 2-mercaptopropionic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps such as crystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercapto-1-oxopropyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to the mercapto group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as alkyl halides can react with the mercapto group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free mercapto group.
Substitution: Formation of thioethers or other substituted products.
Scientific Research Applications
N-(2-Mercapto-1-oxopropyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-valine involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This can result in inhibition of enzyme activity or alteration of protein-protein interactions. The compound may also interact with other cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Mercapto-1-oxopropyl)-L-alanine
- N-(2-Mercapto-1-oxopropyl)-L-serine
Uniqueness
N-(2-Mercapto-1-oxopropyl)-L-valine is unique due to its specific structure, which combines the properties of valine with a mercapto group This combination allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds
Properties
IUPAC Name |
(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVCURJKWLHLV-GDVGLLTNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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